molecular formula C22H25NO4 B5739074 4-(2-p-Tolyloxy-acetylamino)-benzoic acid cyclohexyl ester

4-(2-p-Tolyloxy-acetylamino)-benzoic acid cyclohexyl ester

Cat. No.: B5739074
M. Wt: 367.4 g/mol
InChI Key: UWSXIKJRTFIXOI-UHFFFAOYSA-N
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Description

4-(2-p-Tolyloxy-acetylamino)-benzoic acid cyclohexyl ester is a synthetic organic compound It is characterized by the presence of a benzoic acid esterified with a cyclohexyl group and an acetylamino group attached to a tolyloxy moiety

Properties

IUPAC Name

cyclohexyl 4-[[2-(4-methylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-16-7-13-19(14-8-16)26-15-21(24)23-18-11-9-17(10-12-18)22(25)27-20-5-3-2-4-6-20/h7-14,20H,2-6,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSXIKJRTFIXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-p-Tolyloxy-acetylamino)-benzoic acid cyclohexyl ester typically involves multiple steps:

    Formation of the Tolyl Ether: The initial step involves the reaction of p-cresol with an appropriate acetylating agent to form the tolyloxy group.

    Acetylation: The tolyloxy compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The acetylated product undergoes amidation with benzoic acid to form the benzoic acid derivative.

    Esterification: Finally, the benzoic acid derivative is esterified with cyclohexanol in the presence of a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-p-Tolyloxy-acetylamino)-benzoic acid cyclohexyl ester can undergo various chemical reactions, including:

    Oxidation: The tolyloxy group can be oxidized to form corresponding quinones.

    Reduction: The ester and amide functionalities can be reduced to alcohols and amines, respectively.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(2-p-Tolyloxy-acetylamino)-benzoic acid cyclohexyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-p-Tolyloxy-acetylamino)-benzoic acid cyclohexyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-2-(2-p-Tolyloxy-acetylamino)-propionic acid: Similar structure but with a propionic acid moiety.

    3-ME-5-(2-p-Tolyloxy-acetylamino)-thiophene-2,4-dicarboxylic acid diethyl ester: Contains a thiophene ring and diethyl ester groups.

Uniqueness

4-(2-p-Tolyloxy-acetylamino)-benzoic acid cyclohexyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl ester moiety may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.

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